Ethyl 2-ethoxy-5-fluorobenzoylformate

Description

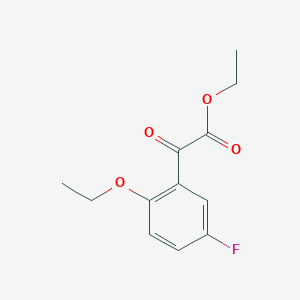

Ethyl 2-ethoxy-5-fluorobenzoylformate is a fluorinated aromatic ester characterized by a benzoylformate backbone substituted with an ethoxy group at the 2-position and a fluorine atom at the 5-position of the benzene ring. Its molecular formula is C₁₂H₁₃FO₄, and its structure includes key functional groups: an ester moiety, an ethoxy chain, and a fluorine substituent.

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-5-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-3-16-10-6-5-8(13)7-9(10)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXPMPIILPKUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-5-fluorobenzoylformate typically involves the esterification of 2-ethoxy-5-fluorobenzoic acid with ethyl formate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-5-fluorobenzoylformate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-ethoxy-5-fluorobenzoic acid.

Reduction: Formation of 2-ethoxy-5-fluorobenzyl alcohol.

Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethoxy-5-fluorobenzoylformate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-5-fluorobenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The fluorine atom in the benzene ring enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Ethyl 5-fluoro-2-methoxybenzoylformate (CID 24722268)

Molecular Formula : C₁₁H₁₁FO₄

Structural Differences :

- 2-Methoxy group (OCH₃) instead of 2-ethoxy (OCH₂CH₃).

- Smaller molecular weight (226.20 g/mol vs. 240.23 g/mol for the ethoxy variant).

Key Findings :

- Computational studies predict a collision cross-section (CCS) of 165.2 Ų for the methoxy variant, suggesting differences in molecular packing or intermolecular interactions .

*Estimated using fragment-based methods.

Lactofen (this compound Analogue)

Molecular Formula: C₁₉H₁₅ClF₃NO₇ Structural Differences:

- Contains 2-nitro and 4-trifluoromethylphenoxy groups.

- Larger molecular weight (477.78 g/mol) due to additional functional groups.

Key Findings :

- Lactofen is a commercial herbicide with a broad-spectrum mode of action. The nitro group enhances electrophilicity, enabling reactivity with biological thiols, while the trifluoromethylphenoxy group improves lipid solubility and membrane penetration .

- Unlike this compound, lactofen’s complex structure confers herbicidal activity, highlighting the importance of nitro and halogenated substituents in agrochemical design.

2-Ethoxy-5-trifluoromethylphenylboronic Acid

Molecular Formula : C₉H₁₀BF₃O₂

Structural Differences :

- Replaces the benzoylformate ester with a boronic acid group.

- Features a trifluoromethyl substituent instead of fluorine.

Key Findings :

- Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group increases electron-withdrawing effects, enhancing reactivity in catalytic processes.

- This compound lacks this catalytic utility but may serve as a precursor for fluorinated intermediates in medicinal chemistry .

Research Implications and Trends

- Functional Group Impact : Ethoxy substituents increase steric hindrance and lipophilicity compared to methoxy, affecting bioavailability and metabolic stability.

- Discontinued Status : this compound’s discontinuation contrasts with structurally optimized analogues like lactofen, underscoring the necessity of nitro or halogenated groups for pesticidal efficacy .

- Synthetic Applications : Fluorinated benzoylformates remain valuable in synthesizing bioactive molecules, though boronic acid derivatives dominate catalysis .

Biological Activity

Ethyl 2-ethoxy-5-fluorobenzoylformate (CAS: 1367991-94-3) is a chemical compound that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The presence of a fluorine atom in the benzoyl moiety is significant as it can enhance the compound's lipophilicity and biological activity. The structural formula can be represented as follows:

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This can be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

- Anticancer Potential : Research indicates that this compound may have anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

- Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory effects in animal models. It appears to reduce markers of inflammation, suggesting possible applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It may interact with various cellular receptors, altering signaling pathways that lead to reduced inflammation or tumor growth.

Table 1: Summary of Biological Activities

Case Study Example

In a notable study, this compound was administered to mice with induced arthritis. The results demonstrated a marked reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated mice, supporting the compound's anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.